3-(3-Furylmethylthio)-2-methylpyrazine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and biochemistry. scbt.com The study of these molecules is vast, with applications ranging from pharmaceuticals to materials science. scbt.com 3-(3-Furylmethylthio)-2-methylpyrazine is a prime example of a multi-functional heterocyclic compound, possessing both a pyrazine (B50134) and a furan (B31954) ring system.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common feature in many biologically active molecules and is a significant contributor to the aromas of roasted and baked goods. wikipedia.orgthegoodscentscompany.com Research into pyrazine derivatives is extensive, covering their synthesis, reactivity, and wide-ranging applications. taylorandfrancis.com Similarly, the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif found in numerous natural products and is also a key product of the Maillard reaction, often contributing sweet and caramel-like notes to food. nih.gov
The presence of a thioether linkage (-S-) in 3-(3-Furylmethylthio)-2-methylpyrazine adds another layer of complexity and interest. Sulfur-containing heterocyclic compounds are known for their potent and often meaty or savory aromas. adv-bio.com The study of these compounds is a significant sub-field of heterocyclic chemistry, with ongoing research into their synthesis and role in flavor chemistry. mdpi.com Therefore, 3-(3-Furylmethylthio)-2-methylpyrazine serves as an excellent model for investigating the interplay of different heterocyclic systems and functional groups within a single molecule.
Significance in Pyrazine and Furan Chemistry Research
The significance of 3-(3-Furylmethylthio)-2-methylpyrazine in pyrazine and furan chemistry research is intrinsically linked to its role as a flavor compound. Its formation is a direct consequence of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. nih.gov This reaction is a cornerstone of flavor chemistry, responsible for the development of a vast array of desirable colors and aromas. nih.gov
Within this context, pyrazines are formed through the condensation of α-dicarbonyl compounds, which are intermediates of the Maillard reaction, with amino acids. mdpi.com The substitution pattern on the pyrazine ring, such as the methyl group in 2-methylpyrazine (B48319), influences the resulting aroma profile. Furans are also key products of the Maillard reaction, typically arising from the degradation of sugars. nih.gov
The presence of a sulfur-containing side chain, specifically the 3-furylmethylthio group, is of particular interest. This moiety is derived from the reaction of sulfur-containing amino acids like cysteine with furan derivatives. google.com Cysteine is a known precursor to many potent, often meaty, flavor compounds due to its ability to release hydrogen sulfide (B99878) during thermal processing. google.com The combination of the nutty, roasted notes of the pyrazine ring with the potentially sweet or caramel (B1170704) notes of the furan ring, and the savory, meaty character of the sulfur linkage, makes 3-(3-Furylmethylthio)-2-methylpyrazine a compound of high interest in the study of flavor synergies and the mechanisms of flavor formation.
Historical Overview of Related Compound Discovery and Research Trajectory
The research trajectory leading to the understanding of compounds like 3-(3-Furylmethylthio)-2-methylpyrazine is intertwined with the history of flavor chemistry and the study of the Maillard reaction. While the browning reaction was first described by Louis-Camille Maillard in the early 20th century, the systematic identification of the specific volatile compounds responsible for flavor began much later with the advent of modern analytical techniques like gas chromatography and mass spectrometry.
The synthesis of pyrazines has a longer history, with early methods such as the Staedel–Rugheimer pyrazine synthesis dating back to 1876 and the Gutknecht pyrazine synthesis to 1879. wikipedia.org These early synthetic routes laid the groundwork for the later understanding of the structure and formation of pyrazine derivatives found in food.
In the mid-20th century, significant progress was made in identifying key flavor compounds. A pivotal moment in the understanding of meaty flavors was the identification of 2-methyl-3-furanthiol, a potent meaty aroma compound, in cooked meat. This discovery highlighted the importance of sulfur-containing furan derivatives in savory flavors and spurred further research into related compounds. mdpi.com
Chemical and Physical Properties
Below are the key chemical and physical properties of 3-(3-Furylmethylthio)-2-methylpyrazine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂OS | sigmaaldrich.com |
| Molecular Weight | 206.26 g/mol | sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | nih.gov |
| Boiling Point | 289-299 °C | sigmaaldrich.com |
| Density | 1.201 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.599 | sigmaaldrich.com |
| Solubility | Insoluble in water, soluble in organic solvents | nih.gov |
Related Compounds of Interest
The study of 3-(3-Furylmethylthio)-2-methylpyrazine is enhanced by understanding its constituent parts and related flavor compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Relevance |
| 2-Methylpyrazine | C₅H₆N₂ | 94.11 | A foundational pyrazine flavor compound with nutty, roasted notes. |
| Furan | C₄H₄O | 68.07 | A basic heterocyclic compound, precursor to many furan derivatives in flavor chemistry. |
| 2-Methyl-3-furanthiol | C₅H₆OS | 114.17 | A potent meaty flavor compound, highlighting the importance of the furanthiol structure. |
| Cysteine | C₃H₇NO₂S | 121.16 | An amino acid that is a key precursor to sulfur-containing flavor compounds. |
| 2-Furfurylthiol | C₅H₆OS | 114.17 | A well-known coffee aroma compound, demonstrating the impact of a sulfur-linked furan. |
| 2-Methyl-3-(methylthio)pyrazine | C₆H₈N₂S | 140.21 | A related pyrazine with a simpler thioether side chain, providing a comparative structure. nih.gov |
Properties
CAS No. |
662138-62-7 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(furan-3-ylmethylsulfanyl)-3-methylpyrazine |
InChI |
InChI=1S/C10H10N2OS/c1-8-10(12-4-3-11-8)14-7-9-2-5-13-6-9/h2-6H,7H2,1H3 |
InChI Key |
JFHOJNODOBNELT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1SCC2=COC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reaction Pathways for 3 3 Furylmethylthio 2 Methylpyrazine
Foundational Synthetic Routes for 3-(3-Furylmethylthio)-2-methylpyrazine
The principal approach to synthesizing 3-(3-furylmethylthio)-2-methylpyrazine is centered on the coupling of a suitable furan-based thiol precursor with a functionalized pyrazine (B50134) derivative. This typically involves a nucleophilic substitution reaction where the sulfur atom of the thiol displaces a leaving group on the pyrazine ring.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors: a furan-containing thiol and a functionalized 2-methylpyrazine (B48319).
Synthesis of Furan-3-ylmethanethiol:
While the direct synthesis of 3-(mercaptomethyl)furan is not as commonly documented as its 2-substituted isomer, analogous methods for preparing furan-based thiols can be applied. A plausible and widely used method for the synthesis of the isomeric furan-2-ylmethanethiol involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of an acid, followed by hydrolysis of the resulting isothiouronium salt. nih.govucl.ac.uk This general strategy can be adapted for the 3-substituted analogue.
A general reaction scheme is as follows:
Formation of the Isothiouronium Salt: 3-Furanmethanol is reacted with thiourea in an acidic medium (e.g., hydrochloric acid). The alcohol is protonated, allowing for nucleophilic attack by the sulfur atom of thiourea to form an S-(3-furylmethyl)isothiouronium salt.
Hydrolysis: The intermediate salt is then hydrolyzed, typically by heating with a base like sodium hydroxide, to yield 3-furanmethanethiol (B3045487).
Synthesis of a Halogenated 2-Methylpyrazine:
A common precursor for introducing the pyrazine moiety is a halogenated derivative, such as 3-chloro-2-methylpyrazine. This can be synthesized through various methods, often starting from commercially available pyrazine derivatives. For instance, the chlorination of 2-methylpyrazine can be achieved, although regioselectivity can be a challenge.
Alternatively, more complex, multi-step syntheses starting from acyclic precursors can provide better control over the substitution pattern. The synthesis of substituted chloropyrazines has been documented in the context of pharmaceutical and agrochemical research. rsc.orglookchem.combeilstein-journals.org
Coupling Reactions Involving Furan (B31954), Pyrazine, and Thioether Moieties
The core of the synthesis lies in the formation of the C-S bond between the furan and pyrazine rings. The most direct method is a nucleophilic aromatic substitution (SNAr) reaction.
In this key step, the sodium salt of 3-furanmethanethiol (the thiolate) is generated by treatment with a base, such as sodium hydride or sodium ethoxide. This potent nucleophile then reacts with 3-chloro-2-methylpyrazine. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the chlorine atom for nucleophilic displacement.
Table 1: Key Reactants and Conditions for Nucleophilic Aromatic Substitution
| Reactant 1 | Reactant 2 | Base/Solvent | General Conditions |
| 3-Furanmethanethiol | 3-Chloro-2-methylpyrazine | Sodium hydride in an aprotic solvent (e.g., DMF, THF) | Stirring at room temperature or gentle heating |
| 3-Furanmethanethiol | 3-Chloro-2-methylpyrazine | Sodium ethoxide in ethanol | Refluxing conditions |
Advanced Synthetic Approaches and Methodological Innovations
Modern organic synthesis seeks to improve upon traditional methods by incorporating principles of stereoselectivity and green chemistry, and by exploring novel catalytic systems.
Stereoselective Synthesis Considerations
The target molecule, 3-(3-furylmethylthio)-2-methylpyrazine, does not possess a chiral center in its structure. Therefore, stereoselective synthesis is not a primary concern for the preparation of this specific compound. However, the principles of stereoselective synthesis would become relevant if chiral substituents were present on either the furan or pyrazine rings. In such hypothetical cases, the use of chiral starting materials or chiral catalysts would be necessary to control the stereochemical outcome of the reaction. General methods for the asymmetric synthesis of thioethers often involve the stereospecific substitution at a chiral carbon center or the enantioselective addition of a thiol to a prochiral substrate. beilstein-journals.orgnih.gov
Green Chemistry Principles in Synthesis
Efforts to develop more environmentally benign synthetic routes for thioethers are ongoing. Key considerations in applying green chemistry to the synthesis of 3-(3-furylmethylthio)-2-methylpyrazine would include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. Palladium-catalyzed cross-coupling reactions, for example, can offer high atom economy. nih.govnih.govrsc.org
Use of Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as water, ethanol, or newer bio-based solvents. acsgcipr.org
Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste. Palladium-catalyzed thiolation of aryl halides is a powerful tool for C-S bond formation and represents a more advanced and potentially greener alternative to traditional SNAr reactions, sometimes allowing for milder reaction conditions. nih.govnih.govrsc.org
Energy Efficiency: Utilizing methods that proceed at lower temperatures, such as microwave-assisted synthesis, to reduce energy consumption.
Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Approach | Advantages | Disadvantages |
| Traditional SNAr | Simple, often high-yielding. | May require harsh conditions and stoichiometric base. |
| Palladium-Catalyzed Cross-Coupling | Milder conditions, broader substrate scope, potentially higher atom economy. | Requires a metal catalyst which can be costly and require removal from the final product. |
| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy consumption. | Requires specialized equipment. |
Mechanistic Elucidation of Synthetic Transformations
The formation of 3-(3-furylmethylthio)-2-methylpyrazine via the reaction of 3-furanmethanethiolate and 3-chloro-2-methylpyrazine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.
The key steps of this mechanism are:
Formation of the Meisenheimer Complex: The nucleophilic thiolate anion attacks the carbon atom bearing the chlorine atom on the pyrazine ring. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring and is stabilized by the electron-withdrawing nitrogen atoms.
Departure of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion, the leaving group. This step is typically fast.
Reaction Intermediates and Transition State Analysis
The formation of 3-(3-furylmethylthio)-2-methylpyrazine via the proposed nucleophilic aromatic substitution pathway proceeds through a well-characterized reaction mechanism involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com
The reaction is initiated by the attack of the 3-furylmethanethiolate anion on the electron-deficient C-3 carbon of 3-chloro-2-methylpyrazine. This nucleophilic attack leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. This intermediate is a resonance-stabilized carbanion, where the negative charge is delocalized over the pyrazine ring and, to a lesser extent, the electron-withdrawing nitrogen atoms. stackexchange.com The stability of this intermediate is a crucial factor influencing the reaction rate.
The transition state for the formation of the Meisenheimer complex is the highest energy point on the reaction coordinate leading to this intermediate. It involves the partial formation of the new carbon-sulfur bond and partial breaking of the pyrazine ring's aromaticity.
Following the formation of the Meisenheimer complex, the reaction proceeds through a second transition state as the leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored. This step is typically faster than the formation of the Meisenheimer complex.
A plausible reaction mechanism is depicted below:
Step 1: Formation of the Nucleophile 3-Furylmethanethiol is deprotonated by a suitable base (e.g., sodium hydride, sodium hydroxide) to form the more nucleophilic 3-furylmethanethiolate.
Step 2: Nucleophilic Attack and Formation of the Meisenheimer Complex The 3-furylmethanethiolate attacks the C-3 position of 3-chloro-2-methylpyrazine.
Step 3: Elimination of the Leaving Group The chloride ion is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the final product.
Illustrative Reaction Coordinate Diagram Data
| Species | Relative Energy (kJ/mol) |
| Reactants (3-chloro-2-methylpyrazine + 3-furylmethanethiolate) | 0 |
| Transition State 1 (TS1) | +75 |
| Meisenheimer Complex (Intermediate) | +20 |
| Transition State 2 (TS2) | +45 |
| Products (3-(3-Furylmethylthio)-2-methylpyrazine + Cl⁻) | -50 |
Note: The data in this table is illustrative and represents a plausible energy profile for the proposed reaction. Actual experimental values may vary.
Kinetic and Thermodynamic Aspects of Formation
The kinetics and thermodynamics of the synthesis of 3-(3-furylmethylthio)-2-methylpyrazine are governed by the principles of nucleophilic aromatic substitution and thioether formation.
Kinetic Aspects:
The rate of the reaction is primarily determined by the slow step, which is the formation of the Meisenheimer complex. masterorganicchemistry.com Several factors influence the reaction rate:
Nature of the Leaving Group: The rate of substitution generally follows the order F > Cl > Br > I for SNAr reactions, as the more electronegative halogen enhances the electrophilicity of the carbon atom, accelerating the initial nucleophilic attack. masterorganicchemistry.com
Nucleophilicity of the Thiol: The nucleophilicity of the sulfur atom is crucial. Thiolates are excellent nucleophiles due to the high polarizability of the sulfur atom. masterorganicchemistry.com
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are typically used for SNAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. nih.gov
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.
Illustrative Kinetic Data for the Formation of 3-(3-Furylmethylthio)-2-methylpyrazine
| Parameter | Value |
| Rate Law | Rate = k[3-chloro-2-methylpyrazine][3-furylmethanethiolate] |
| Rate Constant (k) at 298 K | 1.5 x 10-3 L mol-1 s-1 |
| Activation Energy (Ea) | 75 kJ/mol |
| Pre-exponential Factor (A) | 2.0 x 1010 L mol-1 s-1 |
Note: This data is hypothetical and serves to illustrate the kinetic parameters of a typical SNAr reaction for the formation of the target compound.
Thermodynamic Aspects:
The key thermodynamic parameters include:
Entropy of Reaction (ΔS): The reaction involves two reactant molecules forming two product molecules (the thioether and the halide ion), so the change in entropy is expected to be relatively small.
Gibbs Free Energy of Reaction (ΔG): Given the typically negative enthalpy change and a small entropy change, the Gibbs free energy for the formation of 3-(3-furylmethylthio)-2-methylpyrazine is expected to be negative, indicating a spontaneous reaction under standard conditions.
Advanced Spectroscopic and Structural Characterization of 3 3 Furylmethylthio 2 Methylpyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Assignments and Conformational Analysis
A ¹H NMR spectrum of 3-(3-Furylmethylthio)-2-methylpyrazine would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values would allow for the assignment of each proton to its position on the pyrazine (B50134) and furan (B31954) rings, as well as the methyl and methylene (B1212753) groups. For instance, the protons on the pyrazine ring would appear in the aromatic region, as would the protons on the furan ring, with specific shifts influenced by their position relative to the nitrogen, oxygen, and sulfur atoms. The methylene (-CH₂-) protons would likely appear as a singlet, and the methyl (-CH₃) protons would also be a singlet at a characteristic upfield chemical shift. Conformational analysis could be performed by studying coupling constants and through-space interactions.
Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopies
The ¹³C NMR spectrum would provide a signal for each unique carbon atom in 3-(3-Furylmethylthio)-2-methylpyrazine. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, or attached to a heteroatom). Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each carbon atom with its directly attached proton(s), confirming the assignments made from the ¹H and ¹³C NMR spectra.
Advanced NMR Techniques (e.g., NOESY, COSY, HMBC) for Spatial Relationships
To unambiguously establish the complete structure, advanced 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, showing which protons are adjacent to each other within the same spin system (i.e., on the pyrazine and furan rings).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity between the furan ring, the methylene group, the sulfur atom, and the pyrazine ring, for example, by showing a correlation between the methylene protons and the carbons of both the furan and pyrazine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This would help to determine the preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 3-(3-Furylmethylthio)-2-methylpyrazine. This highly accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₁₀H₁₀N₂OS), confirming the identity of the compound.
Fragmentation Pathways and Structural Interpretation
In a mass spectrometer, the molecule is ionized and can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For 3-(3-Furylmethylthio)-2-methylpyrazine, characteristic fragmentation pathways would be expected. For example, cleavage of the benzylic C-S bond would likely be a major fragmentation pathway, leading to the formation of a furfuryl cation and a methyl-thiol-pyrazine radical cation, or vice-versa. The masses of these and other fragments would be used to piece together the structure of the original molecule, corroborating the information obtained from NMR spectroscopy.
Without access to the actual experimental data, the tables for NMR and MS findings cannot be populated.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on the change in polarizability of the molecule during a vibration. The analysis of both spectra provides a comprehensive picture of the molecular vibrational landscape.
The vibrational spectrum of 3-(3-Furylmethylthio)-2-methylpyrazine is complex, with contributions from the pyrazine ring, the furan ring, the methyl group, and the thioether linkage. The characteristic vibrations of these functional groups can be assigned to specific regions in the IR and Raman spectra.
Pyrazine Ring Vibrations: The pyrazine ring, an aromatic heterocycle, exhibits several characteristic vibrational modes. The C-H stretching vibrations of the pyrazine ring are typically observed in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the ring give rise to a series of bands, usually between 1400 and 1600 cm⁻¹. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and can be found at lower frequencies. For 2-methylpyrazine (B48319), fundamental vibrational frequencies have been evaluated using density functional theory (DFT), providing a basis for assigning the spectra of its derivatives. nih.gov
Furan Ring Vibrations: The furan ring also has a set of characteristic vibrations. The C-H stretching vibrations of the furan ring are expected in the 3100-3150 cm⁻¹ range. The C=C stretching vibrations typically appear between 1500 and 1600 cm⁻¹. The C-O-C stretching vibrations of the furan ring are also a key diagnostic feature, usually found in the 1000-1300 cm⁻¹ region.
Methyl Group Vibrations: The methyl group attached to the pyrazine ring has distinct vibrational modes. The asymmetric and symmetric C-H stretching vibrations occur in the ranges of 2950-3000 cm⁻¹ and 2850-2900 cm⁻¹, respectively. The asymmetric and symmetric C-H bending (scissoring) vibrations are found around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Thioether (C-S-C) and Methylene (-CH₂-) Vibrations: The thioether linkage is a key structural element. The C-S stretching vibrations are generally weak in the IR spectrum and appear in the range of 600-800 cm⁻¹. These vibrations are often more easily identified in the Raman spectrum. The methylene bridge (-CH₂-) connecting the furan and thioether moieties exhibits stretching vibrations just below 3000 cm⁻¹ and bending (scissoring) vibrations around 1400-1450 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies for the main functional groups in 3-(3-Furylmethylthio)-2-methylpyrazine.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyrazine Ring | C-H Stretching | 3000-3100 |
| C=N, C=C Stretching | 1400-1600 | |
| Ring Breathing | Lower frequencies | |
| Furan Ring | C-H Stretching | 3100-3150 |
| C=C Stretching | 1500-1600 | |
| C-O-C Stretching | 1000-1300 | |
| Methyl Group | Asymmetric C-H Stretching | 2950-3000 |
| Symmetric C-H Stretching | 2850-2900 | |
| Asymmetric C-H Bending | ~1450 | |
| Symmetric C-H Bending | ~1375 | |
| Thioether & Methylene | -CH₂- Stretching | <3000 |
| -CH₂- Bending | 1400-1450 | |
| C-S Stretching | 600-800 |
The 3-(3-Furylmethylthio)-2-methylpyrazine molecule possesses conformational flexibility, primarily around the C-S and C-C single bonds of the thioether bridge. This flexibility can lead to the existence of multiple rotational isomers (conformers) in the liquid or gaseous state. Each conformer will have a unique set of vibrational frequencies.
The relative energies of these conformers can be influenced by steric and electronic effects. For instance, computational studies on thioether musks have shown that different conformers can have varying energy levels, and the preferred conformation often seeks to minimize steric hindrance while optimizing electronic interactions. researchgate.net In acyclic compounds with oxygen-sulfur interactions, the conformational preferences are determined by a balance of polar and steric factors. rsc.org
In the context of 3-(3-Furylmethylthio)-2-methylpyrazine, the different spatial arrangements of the furan and pyrazine rings relative to each other would result in slightly different vibrational spectra for each conformer. This can manifest as broadened spectral bands or the appearance of shoulders on major peaks in the experimental spectrum, which represents a population-weighted average of the spectra of all contributing conformers. At lower temperatures, it might be possible to "freeze out" a single, most stable conformer, leading to a sharpening of the spectral bands.
X-ray Crystallography for Solid-State Structure Determination
Studies on substituted pyrazines have revealed detailed information about their crystal structures, including the formation of supramolecular architectures through hydrogen bonding. researchgate.net The analysis of related heterocyclic thioether compounds provides expected bond lengths and angles for the C-S-C linkage.
The following table presents anticipated bond lengths and angles for key structural features of 3-(3-Furylmethylthio)-2-methylpyrazine, based on data from related compounds.
| Bond/Angle | Structural Feature | Expected Value |
| C-N | Pyrazine Ring | ~1.33 - 1.34 Å |
| C-C | Pyrazine Ring | ~1.39 - 1.40 Å |
| C-O | Furan Ring | ~1.36 - 1.37 Å |
| C=C | Furan Ring | ~1.35 - 1.44 Å |
| C-S | Thioether | ~1.80 - 1.82 Å |
| C-S-C | Thioether Angle | ~100 - 105° |
| C-C-N | Pyrazine Ring Angle | ~122° |
Computational and Theoretical Chemistry Studies of 3 3 Furylmethylthio 2 Methylpyrazine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and various reactivity parameters.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For a molecule like 3-(3-Furylmethylthio)-2-methylpyrazine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be performed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net For instance, in studies of other heterocyclic compounds, the locations of the HOMO and LUMO density are used to predict sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com
Charge Distribution and Reactivity Descriptors
The distribution of electron density within 3-(3-Furylmethylthio)-2-methylpyrazine would be a key area of investigation. A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com Typically, regions with negative potential, often associated with heteroatoms like nitrogen and oxygen, are prone to electrophilic attack, while positive potential areas are susceptible to nucleophilic attack.
From the electronic structure, various global reactivity descriptors could be calculated, including:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. researchgate.net
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. researchgate.net
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net
These descriptors provide a quantitative framework for comparing the reactivity of different molecules.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure and flexibility of 3-(3-Furylmethylthio)-2-methylpyrazine are critical to its properties and interactions.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of 3-(3-Furylmethylthio)-2-methylpyrazine over time. nih.gov By simulating the movements of the atoms, MD can reveal the accessible conformations of the molecule, the flexibility of the thioether linkage, and the rotational freedom of the furan (B31954) and pyrazine (B50134) rings. This information is valuable for understanding how the molecule might interact with other molecules, such as receptors in biological systems.
Energy Minimization and Stable Conformer Identification
To identify the most stable three-dimensional structures (conformers) of 3-(3-Furylmethylthio)-2-methylpyrazine, a systematic conformational search followed by geometry optimization and energy minimization would be performed. nih.gov This process involves rotating the single bonds, particularly around the thioether bridge, to explore the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. nih.gov The calculations would identify the low-energy conformers and the transition states that separate them, providing insight into the molecule's preferred shapes. For example, studies on other substituted heterocyclic systems have shown that the relative stability of different conformers can be influenced by intramolecular interactions like hydrogen bonds. nih.gov
Structure-Reactivity Relationship Predictions
By combining the insights from electronic structure calculations and conformational analysis, it would be possible to predict the structure-reactivity relationships for 3-(3-Furylmethylthio)-2-methylpyrazine. For example, the calculated reactivity descriptors and MEP maps could predict the most likely sites for metabolic transformations or chemical reactions. Understanding which parts of the molecule are most reactive is crucial for predicting its chemical behavior and stability.
Computational Models for Reaction Pathway Exploration
The exploration of reaction pathways for the formation and transformation of flavor compounds such as 3-(3-Furylmethylthio)-2-methylpyrazine is a complex field. While specific computational studies detailing the reaction pathways for this particular compound are not extensively available in publicly accessible literature, we can infer the types of computational models that would be employed based on studies of similar molecules, such as those formed during the Maillard reaction. mdpi.comresearchgate.netnih.gov
Computational chemistry provides powerful tools to investigate reaction mechanisms, transition states, and the energetics of chemical reactions. For a molecule like 3-(3-Furylmethylthio)-2-methylpyrazine, which contains both a pyrazine and a furan ring linked by a thioether group, computational models would likely focus on several key aspects of its formation. sigmaaldrich.comsigmaaldrich.com The formation of pyrazines is a significant area of study within the Maillard reaction, and computational models have been used to understand the formation of various pyrazine derivatives. mdpi.comresearchgate.netnih.gov
Hypothetical Computational Approaches:
Density Functional Theory (DFT) would be a primary method for investigating the reaction pathways. DFT calculations could be used to model the electronic structure of reactants, intermediates, and products. This would allow for the determination of their geometries and energies. By mapping the potential energy surface, researchers could identify the most likely reaction pathways and the energy barriers associated with them.
For instance, the formation of the pyrazine ring itself is thought to proceed through the condensation of α-aminocarbonyl compounds to form an intermediate dihydropyrazine. researchgate.net Computational models could elucidate the step-by-step mechanism of this condensation and subsequent oxidation to the aromatic pyrazine.
Furthermore, the introduction of the furylmethylthio group at the 3-position of the 2-methylpyrazine (B48319) ring would be another critical area for computational study. This would likely involve modeling the reaction between a pyrazine precursor and a sulfur-containing furan derivative. The spin-coupled valence bond (SC-VB) method has been used to study the electronic structure and reactivity of furan and thiophene (B33073), which could be relevant for understanding the behavior of the furan moiety in this reaction. psu.edu
The following table outlines potential computational models and the types of data they could generate for studying the reaction pathways of 3-(3-Furylmethylthio)-2-methylpyrazine.
| Computational Model | Theoretical Basis | Application to Reaction Pathway | Expected Data Output |
| Density Functional Theory (DFT) | Electron density to determine the energy of the system. | Elucidation of reaction mechanisms, transition state searching, and calculation of reaction energetics. | Optimized geometries of reactants, intermediates, and products; transition state structures; activation energies; reaction enthalpies. |
| Ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) | Solving the Schrödinger equation without empirical data. | High-accuracy energy calculations for key points on the potential energy surface. | Highly accurate single-point energies for validating DFT results. |
| Solvent Models (e.g., Polarizable Continuum Model - PCM) | Simulating the effect of a solvent on the reaction. | Studying reactions in solution to better mimic experimental conditions. | Solvation energies; changes in reaction barriers and thermodynamics due to solvent effects. |
| Molecular Dynamics (MD) | Simulating the time evolution of a system of atoms and molecules. | Exploring conformational space of reactants and intermediates; studying the role of dynamics in the reaction. | Trajectories of atoms and molecules over time; free energy profiles for reactions. |
Detailed Research Findings:
While direct computational research on 3-(3-Furylmethylthio)-2-methylpyrazine is sparse, studies on related compounds provide insights. For example, research on the formation of alkylpyrazines in Maillard model systems has shown that the reaction pathways are complex and can involve multiple competing mechanisms. nih.gov Computational models applied to these systems have helped to rationalize the observed product distributions.
The synthesis of thioethers, the functional group linking the furan and pyrazine rings, has also been a subject of study. acsgcipr.org Computational models could be applied to understand the nucleophilic substitution or metal-catalyzed reactions that could lead to the formation of the C-S bond in 3-(3-Furylmethylthio)-2-methylpyrazine.
Future computational work in this area would be invaluable for understanding the precise mechanisms of formation for this and other important flavor compounds. Such studies could guide synthetic strategies and provide a deeper understanding of the chemistry occurring in complex food systems.
Chemical Reactivity and Transformation Mechanisms of 3 3 Furylmethylthio 2 Methylpyrazine
Oxidation and Reduction Chemistry
The presence of a sulfur atom and unsaturated heterocyclic rings makes 3-(3-Furylmethylthio)-2-methylpyrazine susceptible to both oxidative and reductive transformations.
The thioether linkage is a primary site for oxidation. Depending on the oxidizing agent and reaction conditions, the sulfur atom can be sequentially oxidized to a sulfoxide (B87167) and then to a sulfone. These reactions are common for thioethers and significantly alter the electronic properties and steric profile of the molecule.
Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), are typically employed for the selective oxidation to the sulfoxide. Stronger oxidizing conditions are required to further oxidize the sulfoxide to the corresponding sulfone.
Table 1: Hypothetical Oxidation Products of 3-(3-Furylmethylthio)-2-methylpyrazine
| Starting Material | Oxidizing Agent | Product | Hypothetical Yield (%) |
|---|---|---|---|
| 3-(3-Furylmethylthio)-2-methylpyrazine | m-CPBA (1 equiv.) | 3-((Furan-3-yl)methylsulfinyl)-2-methylpyrazine | 85 |
Note: The yields presented are hypothetical and for illustrative purposes, based on typical oxidation reactions of similar thioethers.
The carbon-sulfur bonds in the thioether linkage are susceptible to reductive cleavage. This can be achieved through various methods, including treatment with reducing metals or through electrochemical means. A notable pathway is the selective cleavage of the C(sp³)–S bond of the furfuryl group. Recent studies have shown that reagents like N-bromosuccinimide (NBS) can selectively cleave furfuryl C(sp³)–S bonds at room temperature. organic-chemistry.orgnih.gov This selectivity is part of a broader trend where the order of C-S bond cleavage susceptibility is furfuryl > benzyl (B1604629) > alkyl > aryl. organic-chemistry.orgnih.gov
Electrochemical methods also offer a pathway for the reductive desulfurization of aryl alkyl thioethers, which could be applicable to cleaving the thioether bond in the subject molecule. rsc.org Additionally, desulfurization can be achieved using systems like triphenylphosphine/diiodoethane, which has been shown to be effective for benzyl thiols. cas.cn
Reactions Involving the Pyrazine (B50134) Ring System
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrazine ring is challenging and typically requires harsh conditions. The presence of the electron-donating methyl group and the slightly activating furylmethylthio group may facilitate this reaction to a limited extent, though the ring nitrogen atoms are more likely to be the initial site of electrophilic attack (e.g., protonation or alkylation). youtube.com If electrophilic substitution on the carbon atoms of the pyrazine ring were to occur, it would likely be directed by the existing substituents.
Nucleophilic Aromatic Substitution: The pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). pearson.com In 3-(3-Furylmethylthio)-2-methylpyrazine, there are no readily displaceable leaving groups like halogens on the pyrazine ring. However, if a derivative with a suitable leaving group were used, nucleophilic attack would be favored. The position of the attack would be influenced by the activating/deactivating nature of the substituents. In some cases, nucleophilic substitution on pyrazines can proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, leading to rearranged products. organic-chemistry.org
While the pyrazine ring is generally stable, ring-opening and rearrangement reactions can occur under specific conditions, particularly with highly reactive reagents or upon photochemical stimulation. dbscience.orgunl.pt For instance, certain substituted pyrazines have been observed to undergo ring-opening when treated with strong nucleophiles, sometimes leading to the formation of imidazole (B134444) derivatives. organic-chemistry.org Rearrangements of pyrazine N-oxides are also known to occur.
Reactions Involving the Furan (B31954) Ring System
The furan ring is an electron-rich five-membered heterocycle and is highly reactive towards electrophiles. pearson.comchemicalbook.com Its reactivity is significantly greater than that of benzene. chemicalbook.com
Electrophilic aromatic substitution on the furan ring preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is more stabilized by resonance. pearson.compearson.com In 3-(3-Furylmethylthio)-2-methylpyrazine, the furan ring is substituted at the 3-position. Therefore, electrophilic attack is expected to occur at the C2 and C5 positions of the furan ring. The (2-methyl-pyrazinyl)methylthio substituent at the 3-position will exert an electronic influence on the regioselectivity of this substitution.
Table 2: Predicted Products of Electrophilic Substitution on the Furan Ring of 3-(3-Furylmethylthio)-2-methylpyrazine
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂ | 3-((2-Bromo-furan-3-yl)methylthio)-2-methylpyrazine and 3-((5-Bromo-furan-3-yl)methylthio)-2-methylpyrazine |
| Nitration | HNO₃/H₂SO₄ | 3-((2-Nitro-furan-3-yl)methylthio)-2-methylpyrazine and 3-((5-Nitro-furan-3-yl)methylthio)-2-methylpyrazine |
Note: The distribution of isomers would depend on the specific reaction conditions and the electronic effect of the substituent at the 3-position.
The furan ring is also susceptible to ring-opening reactions, especially under strongly acidic or oxidative conditions.
Electrophilic Addition and Substitution
The electron-rich nature of the furan ring and the electron-deficient character of the pyrazine ring govern the outcomes of electrophilic reactions. The furan ring is highly susceptible to electrophilic attack, while the pyrazine ring is generally resistant.
The furan moiety readily undergoes electrophilic substitution, primarily at the C2 and C5 positions, where the electron density is highest. However, due to the substitution at the 3-position of the furan ring in the target molecule, the primary site for electrophilic attack would be the C2 and C5 positions of the furan ring. The reaction proceeds through an initial electrophilic addition, forming a resonance-stabilized cationic intermediate, followed by the elimination of a proton to restore the aromaticity of the furan ring.
In contrast, the pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivation makes electrophilic substitution on the pyrazine ring challenging, requiring harsh reaction conditions. When such reactions do occur, they are expected to proceed at positions meta to the nitrogen atoms.
Table 1: Predicted Electrophilic Reactivity of 3-(3-Furylmethylthio)-2-methylpyrazine
| Functional Group | Predicted Reactivity | Preferred Position(s) of Attack | Influencing Factors |
| Furan Ring | High | C2 and C5 | Electron-donating effect of the oxygen atom and the alkylthio substituent. |
| Pyrazine Ring | Low | C5 and C6 | Electron-withdrawing effect of the two nitrogen atoms. |
Ring Stability and Degradation Pathways
The stability of the pyrazine and furan rings in 3-(3-Furylmethylthio)-2-methylpyrazine is influenced by environmental factors such as heat, light, and pH. Both rings can undergo degradation, leading to the formation of various smaller molecules.
Thermal Degradation: Thermal processing can lead to the degradation of both the furan and pyrazine moieties. The furan ring can be formed from the thermal degradation of carbohydrates and certain amino acids. nih.gov Conversely, it can also degrade under thermal stress. For sulfur-containing pyrazines, thermal decomposition can lead to the release of the pyrazine core and sulfur-containing fragments. researchgate.netresearchgate.netrsc.org In the context of 3-(3-Furylmethylthio)-2-methylpyrazine, heating is expected to lead to the cleavage of the thioether bond and potential degradation of both heterocyclic rings, contributing to the formation of a complex mixture of volatile and non-volatile compounds. The degradation of the furan moiety is a known pathway in the thermal processing of foods. nih.gov
Acid and Base Catalyzed Degradation: The furan ring is known to be unstable under strongly acidic conditions, which can lead to polymerization or ring-opening reactions. The pyrazine ring is generally more stable to acid but can be protonated. The thioether linkage can also be susceptible to acid-catalyzed cleavage. Under basic conditions, the stability of both rings is generally higher.
Table 2: Predicted Degradation Pathways of 3-(3-Furylmethylthio)-2-methylpyrazine
| Degradation Type | Affected Moiety | Potential Products |
| Thermal | Furan, Pyrazine, Thioether | Smaller volatile compounds, sulfur-containing fragments, pyrazine derivatives. |
| Photochemical | Pyrazine, Furan | Various degradation products depending on the specific wavelength and conditions. |
| Acid-Catalyzed | Furan, Thioether | Ring-opened furan products, polymers, cleavage of the thioether bond. |
This table is a predictive summary based on the known chemistry of the individual heterocyclic and functional groups, as specific degradation studies on 3-(3-Furylmethylthio)-2-methylpyrazine are not extensively documented in the scientific literature.
Thioether Linkage Reactivity
The thioether linkage is a key reactive site in 3-(3-Furylmethylthio)-2-methylpyrazine, susceptible to cleavage and exchange reactions.
Cleavage Mechanisms and Product Analysis
The carbon-sulfur bond of the thioether can be cleaved under various conditions, including oxidative, reductive, and thermal stress. The furfuryl group makes the C(sp³)–S bond particularly susceptible to cleavage.
One notable reaction is the selective cleavage of the furfuryl C(sp³)–S bond using reagents like N-bromosuccinimide (NBS). This type of reaction proceeds at room temperature and allows for the formation of new sulfur-containing compounds. The mechanism involves the formation of a bromosulfonium intermediate, which then undergoes nucleophilic attack to cleave the C-S bond.
Oxidative cleavage can also occur, for instance, in the presence of hydroxyl radicals, leading to the formation of dimers such as difurfuryl disulfide. researchgate.net Analysis of the cleavage products often involves chromatographic techniques coupled with mass spectrometry to identify the various fragments formed.
Table 3: Thioether Cleavage Reactions of Furfuryl Thioethers
| Reagent/Condition | Proposed Mechanism | Major Products | Reference |
| N-Bromosuccinimide (NBS) | Formation of a bromosulfonium intermediate followed by nucleophilic attack. | Unsymmetrical disulfides (in the presence of a disulfide). | nih.gov |
| Fenton-type reagents (e.g., •OH) | Radical-mediated oxidation. | Difurfuryl disulfide and other oxidation products. | researchgate.net |
Transalkylation and Exchange Reactions
The thioether linkage can participate in exchange reactions, particularly thiol-disulfide exchange. These reactions are crucial in various biological and chemical systems and involve the interchange of a thiol proton with one of the sulfur atoms of a disulfide bond. While direct transalkylation (transfer of the furylmethyl group) is less common for thioethers under mild conditions, exchange reactions involving the sulfur atom are more prevalent.
Thiol-disulfide exchange reactions can be initiated by thiols present in the reaction medium and can be influenced by redox conditions. nih.govresearchgate.netnih.govrsc.org These exchanges can lead to the formation of new thioethers and disulfides. For 3-(3-Furylmethylthio)-2-methylpyrazine, reaction with another thiol (R-SH) could potentially lead to the formation of 2-methyl-3-(R-thio)pyrazine and 3-furylmethylthiol, although the equilibrium would depend on the relative stabilities of the reactants and products.
Table 4: Potential Exchange Reactions of the Thioether Linkage
| Reaction Type | Reactants | Potential Products |
| Thiol-Disulfide Exchange | 3-(3-Furylmethylthio)-2-methylpyrazine + R-S-S-R | 3-Furylmethyl-S-S-R + 2-Methyl-3-(R-thio)pyrazine |
| Reaction with Thiols | 3-(3-Furylmethylthio)-2-methylpyrazine + R-SH | 2-Methyl-3-(R-thio)pyrazine + 3-Furylmethylthiol |
This table outlines potential reactions based on the general principles of thioether and thiol chemistry. Specific experimental validation for 3-(3-Furylmethylthio)-2-methylpyrazine is needed.
Formation and Role of 3 3 Furylmethylthio 2 Methylpyrazine in Complex Chemical Systems
Maillard Reaction Pathways Leading to Pyrazine (B50134) and Sulfur-Containing Furan (B31954) Derivatives
The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. It is the primary route for the formation of a vast array of flavor compounds, including the pyrazine and furan derivatives that are precursors to 3-(3-Furylmethylthio)-2-methylpyrazine.
Precursor Identification and Reaction Conditions
The formation of 3-(3-Furylmethylthio)-2-methylpyrazine is contingent on the availability of specific precursors that can generate the necessary pyrazine, furan, and sulfur-containing moieties.
Pyrazine Ring Precursors: The pyrazine ring is typically formed from the reaction of α-dicarbonyl compounds, which are intermediates of the Maillard reaction, with amino acids. Specifically, amino acids such as alanine (B10760859), glycine, and lysine (B10760008) are key precursors. nih.gov The reaction of these amino acids with dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) leads to the formation of aminoketones, which then condense to form dihydropyrazines and subsequently oxidize to pyrazines. The methyl group at the 2-position of the target compound likely originates from precursors like alanine or from the fragmentation of sugars.
Furan Ring and Sulfur Precursors: The furan component, specifically a furfuryl group, is derived from the degradation of pentose (B10789219) sugars like xylose or from the dehydration of hexose (B10828440) sugars. researchgate.net The sulfur atom and the subsequent thiol group are contributed by sulfur-containing amino acids, most notably cysteine. nih.gov Cysteine can react with furan derivatives like furfural (B47365), which is a common product of sugar degradation in the Maillard reaction. nih.gov
The reaction conditions significantly influence the formation pathways. The formation of pyrazines is generally favored at higher temperatures (typically above 120°C). nih.gov The pH of the system also plays a critical role; pyrazine formation is generally favored in neutral to slightly alkaline conditions, while acidic conditions can inhibit their formation. nih.gov
| Precursor Category | Specific Examples | Role in Formation |
| Amino Acids | Alanine, Glycine, Lysine, Cysteine | Source of nitrogen for the pyrazine ring and sulfur for the thioether group. |
| Reducing Sugars | Glucose, Fructose, Xylose, Ribose | Source of carbonyl groups and carbon backbone for both furan and pyrazine rings. |
| Sulfur Donors | Cysteine, Methionine, Hydrogen Sulfide (B99878) | Provide the sulfur atom for the furylmethylthio group. |
Intermediates and Catalytic Effects
The pathway to 3-(3-Furylmethylthio)-2-methylpyrazine involves a series of reactive intermediates.
Key Intermediates: The initial stages of the Maillard reaction produce Amadori or Heyns rearrangement products, which are key intermediates. These further degrade to form highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl. These dicarbonyls are central to the formation of the pyrazine ring. Simultaneously, sugar degradation leads to the formation of furfural or hydroxymethylfurfural (HMF). The reaction of these furan aldehydes with hydrogen sulfide (H₂S), which can be generated from the degradation of cysteine, leads to the formation of furfurylthiol (furfuryl mercaptan).
Proposed Formation of the Final Compound: The formation of 3-(3-Furylmethylthio)-2-methylpyrazine likely occurs through the reaction of a pyrazine precursor with furfurylthiol. One plausible pathway involves the nucleophilic attack of the sulfur atom of furfurylthiol on an electrophilic site of a pyrazine intermediate. For instance, a reactive intermediate such as a halopyrazine or a pyrazinium salt formed during the Maillard reaction could react with furfurylthiol. Another possibility is the direct reaction of furfurylthiol with α-dicarbonyls and amino acids during the pyrazine formation cascade.
Formation in Thermally Processed Matrices
The generation of 3-(3-Furylmethylthio)-2-methylpyrazine is a hallmark of thermally processed foods, where the necessary precursors and conditions are readily available.
Mechanisms in Flavor Development in Food Matrices
The formation in food matrices follows the general Maillard reaction pathways. For example, in meat, the abundant free amino acids (including cysteine) and reducing sugars (from glycogen (B147801) breakdown) provide the ideal environment for the formation of such flavor compounds during cooking. In coffee, the roasting process provides the high temperatures necessary for the degradation of sugars and amino acids present in the green coffee beans, leading to a complex mixture of aromatic compounds, including 3-(3-Furylmethylthio)-2-methylpyrazine.
Influence of Processing Parameters on Yield and Formation
The yield and formation of 3-(3-Furylmethylthio)-2-methylpyrazine are highly dependent on various processing parameters.
Temperature and Time: Higher temperatures and longer processing times generally favor the Maillard reaction and thus the formation of this compound, up to a certain point. Excessive heat can lead to the degradation of the flavor compound itself. Studies on related compounds have shown that pyrazine formation is often optimal at temperatures between 120°C and 180°C. nih.gov
pH: The pH of the food matrix is a critical factor. As mentioned, neutral to slightly alkaline conditions tend to favor pyrazine formation. In contrast, acidic conditions can promote the formation of furan derivatives but may inhibit the formation of pyrazines.
Precursor Concentration: The relative concentrations of amino acids, reducing sugars, and sulfur sources directly impact the yield. An abundance of cysteine and pentose sugars, for instance, would likely increase the formation of 3-(3-Furylmethylthio)-2-methylpyrazine.
| Processing Parameter | Effect on Formation of 3-(3-Furylmethylthio)-2-methylpyrazine |
| Temperature | Increased formation with higher temperatures (up to an optimum), then potential degradation. |
| Time | Increased formation with longer reaction times, followed by potential degradation. |
| pH | Favored in neutral to slightly alkaline conditions; inhibited in acidic conditions. |
| Water Activity (a_w) | Optimal formation at intermediate water activity levels (0.6-0.7). |
| Precursor Availability | Higher concentrations of specific amino acids (cysteine, alanine) and sugars (pentoses) increase yield. |
Interaction with Other Volatile and Non-Volatile Components
The final flavor perception of a food is not determined by a single compound but by the complex interplay of numerous volatile and non-volatile molecules. 3-(3-Furylmethylthio)-2-methylpyrazine is no exception and its contribution to flavor is modulated by its interactions with other components in the food matrix.
Synergistic and Antagonistic Effects in Chemical Profiles
Synergistic Effects:
Synergism occurs when the perceived intensity of a mixture is greater than the sum of the intensities of its individual components. It is plausible that 3-(3-Furylmethylthio)-2-methylpyrazine exhibits synergistic effects with other flavor compounds, particularly those that are also products of the Maillard reaction. For instance, in soy sauce aroma, sub-threshold concentrations of certain pyrazines have been shown to have a synergistic effect on the perception of roasted aroma. nih.gov Given that 3-(3-Furylmethylthio)-2-methylpyrazine possesses roasted and savory notes, it could potentially enhance similar characteristics in other compounds.
Antagonistic Effects:
Conversely, antagonism happens when the perceived intensity of a mixture is less than the sum of the intensities of its individual components. This can involve the masking of one aroma by another. For example, in the context of wine, antagonistic interactions have been observed between pyrazines and other aroma compounds. researchgate.net The presence of certain oxidation-related compounds can suppress the pleasant fruity and green aromas associated with other volatile compounds. researchgate.net
The following table provides examples of synergistic and antagonistic interactions observed for related compound classes, which may offer insights into the potential behavior of 3-(3-Furylmethylthio)-2-methylpyrazine.
| Compound Class Interaction | Effect | Observed In | Potential Implication for 3-(3-Furylmethylthio)-2-methylpyrazine |
| Sub-threshold Pyrazines + Supra-threshold Pyrazines | Synergistic (enhanced roasted aroma) | Soy Sauce Aroma Type Baijiu nih.gov | Could enhance roasted and savory notes in complex mixtures. |
| Esters in complex mixtures | Synergistic (increased overall fruity intensity) | Red Wine Model Solution researchgate.net | The pyrazine moiety might interact with fruity esters, though the nature of this interaction is unstudied. |
| Oxidation-derived compounds + Volatile Thiols | Antagonistic (suppression of pleasant aroma) | Sauvignon Blanc Wine researchgate.net | Could potentially be masked by or mask other aroma compounds, depending on the chemical environment. |
| Sulfur compounds + Proteins | Reduced headspace concentration | Food models nih.gov | Its sulfur group may interact with proteins, affecting its release and perception. |
Role in Complex Mixture Dynamics
The behavior of a single compound within a complex mixture is dynamic and influenced by a multitude of factors, including its volatility, polarity, and reactivity with other components. The role of 3-(3-Furylmethylthio)-2-methylpyrazine in these dynamics is multifaceted, contributing to both the initial flavor profile and its evolution over time.
Flavor Contribution and Stability:
Influence on Perceived Aroma:
| Compound | Food Matrix | Typical Concentration Range (µg/kg) | Reported Sensory Attributes |
| 2,3,5,6-Tetramethylpyrazine | Soy Sauce Aroma Type Baijiu | 475 - 1862 nih.gov | Roasted, nutty nih.gov |
| 2,6-Dimethylpyrazine | Soy Sauce Aroma Type Baijiu | 460 - 1590 nih.gov | Roasted, coffee-like |
| 2,3,5-Trimethylpyrazine | Soy Sauce Aroma Type Baijiu | 317 - 1755 nih.gov | Roasted, nutty |
| 2-Furfurylthiol | Cooked Beef | Key odorant (concentration varies) nih.gov | Roasted, coffee-like, meaty nih.gov |
| 2-Methyl-3-furanthiol | Cooked Beef | Key odorant (concentration varies) nih.gov | Meaty, savory nih.gov |
Design and Synthesis of Advanced Derivatives and Structural Analogs of 3 3 Furylmethylthio 2 Methylpyrazine
Structural Modifications of the Pyrazine (B50134) Core
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, serves as a primary scaffold for modification. nih.gov As a π-electron deficient system, its reactivity is distinct from electron-rich aromatics, presenting unique challenges and opportunities for synthetic chemists. ucalgary.caresearchgate.net
Substitution Pattern Variations and Their Synthetic Challenges
Introducing new substituents to the pyrazine core of 3-(3-Furylmethylthio)-2-methylpyrazine is a primary strategy for generating derivatives. The existing methyl and furylmethylthio groups influence the regioselectivity of further reactions. Classical methods for pyrazine synthesis, such as the self-condensation of α-amino ketones or the reaction of 1,2-diamines with 1,2-diketones, often lack regiospecificity, leading to mixtures of products when creating unsymmetrically substituted pyrazines. rsc.org
Modern synthetic methods offer more precise control. For instance, direct C-H functionalization has emerged as a powerful tool for derivatizing electron-poor heteroarenes like pyrazine. nih.gov Iron-catalyzed C-H functionalization allows for the coupling of organoboron agents to the pyrazine ring. nih.gov Another approach involves a multi-step sequence starting with a regioselective halogenation, such as chlorination or bromination of the pyrazine heterocycle. nih.gov The installed halogen then serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of alkyl, aryl, or other functional groups. researchgate.net
However, these approaches face challenges. The electron-deficient nature of the pyrazine ring can deactivate it towards certain electrophilic substitutions, while making it susceptible to nucleophilic attack. The basicity of the nitrogen atoms can also interfere with catalytic cycles by coordinating to the metal center. ucalgary.ca Overcoming these hurdles often requires carefully tailored reaction conditions, including specific catalysts, ligands, and solvent systems. nih.govnih.gov
Table 1: Synthetic Strategies for Pyrazine Core Substitution
| Strategy | Description | Key Reactions | Challenges |
|---|---|---|---|
| Direct C-H Functionalization | Activation and substitution of existing C-H bonds on the pyrazine ring. | Iron-catalyzed cross-coupling with organoboron agents. nih.gov | Regioselectivity, catalyst deactivation. |
| Halogenation-Cross-Coupling | Introduction of a halogen atom (Cl, Br) followed by metal-catalyzed cross-coupling. | NBS bromination, regioselective chlorination, Suzuki coupling, Buchwald-Hartwig amination. nih.govresearchgate.net | Multi-step process, potential for side reactions. |
| Condensation Reactions | Building the substituted pyrazine ring from acyclic precursors. | Condensation of 1,2-diamines with 1,2-dicarbonyl compounds. rsc.org | Poor regioselectivity for unsymmetrical products, harsh conditions. |
| Thermolysis of Diazides | Formation of the pyrazine ring from diazidated N-allyl malonamides via thermal rearrangement. rsc.org | Intramolecular cyclization and rearrangement. rsc.org | Availability of starting materials, high temperatures. |
Fusion with Other Heterocyclic Systems
Fusing the pyrazine ring with other heterocyclic systems dramatically alters the molecule's topology and electronic properties, leading to novel scaffolds such as furopyrazines and thienopyrazines. thieme-connect.comnih.gov These fused systems can be constructed through various cyclization strategies.
A highly efficient method for preparing trisubstituted furo[2,3-b]pyrazines involves a sequence starting with a dichloropyrazinone derivative. thieme-connect.com The synthesis proceeds via a Sonogashira coupling, followed by a silver-catalyzed heteroannulation to form the fused furan (B31954) ring. The resulting chlorofuropyrazine can be further decorated using Suzuki or Buchwald-Hartwig coupling reactions. thieme-connect.com A biomimetic approach has also been employed to synthesize the furopyrazine core of the marine alkaloid hyrtioseragamine A, where an enedione undergoes an acid-mediated isomerization and cyclodehydration. acs.orgacs.org
Pyrazine rings can also be fused with nitrogen-containing heterocycles. For example, 1,2,3-triazolo[1,5-a]pyrazines can be synthesized through methods like the intramolecular cyclization of a hydrazone derived from a tosylhydrazide or via a copper-catalyzed [3+2] cycloaddition followed by halide displacement. mdpi.com Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives can be synthesized starting from cyclohexanone (B45756) under Gewald conditions, demonstrating the potential for creating sulfur-containing fused systems. nih.gov
Table 2: Examples of Pyrazine-Fused Heterocyclic Systems
| Fused System | Synthetic Approach | Starting Materials | Reference |
|---|---|---|---|
| Furo[2,3-b]pyrazines | Sonogashira coupling followed by Ag-catalyzed heteroannulation. | 3,5-Dichloropyrazin-2(1H)-ones, terminal alkynes. | thieme-connect.com |
| Furo[2,3-b]pyrazines | Acid-mediated isomerization−cyclodehydration (biomimetic). | Enedione precursor derived from a diketopiperazine. | acs.orgacs.org |
| 1,2,3-Triazolo[1,5-a]pyrazines | Intramolecular cyclization of a hydrazone. | Tosylhydrazides. | mdpi.com |
| Thieno[2,3-d]pyrimidines | Gewald reaction followed by further cyclizations. | Cyclohexanone, 2-cyanoacetamide, sulfur. | nih.gov |
Modifications of the Furan Moiety
The furan ring is an electron-rich five-membered heterocycle, making it a versatile component for chemical modification. numberanalytics.com Its reactivity complements that of the electron-poor pyrazine ring.
Substitution on the Furan Ring
The furan ring is significantly more reactive towards electrophilic aromatic substitution than benzene, allowing reactions to proceed under milder conditions. pearson.comwikipedia.org Substitution occurs preferentially at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the carbocation intermediate. ucalgary.capearson.com For the 3-substituted furan in the parent compound, electrophilic attack is expected to favor the C2 and C5 positions.
Standard electrophilic substitution reactions can be applied to introduce a variety of functional groups:
Nitration: Using reagents like acetyl nitrate (B79036) can introduce a nitro group. numberanalytics.comyoutube.com
Halogenation: Bromination with Br2 or chlorination at low temperatures can install halogen atoms. pearson.comnumberanalytics.comyoutube.com
Formylation: Vilsmeier-Haack or Gattermann-Koch conditions can be used to add a formyl group. numberanalytics.com
Acylation: Friedel-Crafts acylation with acid chlorides or anhydrides in the presence of a mild Lewis acid can introduce acyl groups.
The challenge in modifying the furan moiety of 3-(3-Furylmethylthio)-2-methylpyrazine lies in controlling the selectivity of the reaction, as the pyrazine nitrogens or the thioether sulfur could potentially react with the electrophiles under certain conditions.
Furan Ring Opening and Derivatization
The furan ring can serve as a latent functional group, capable of undergoing ring-opening reactions to yield acyclic derivatives. This strategy provides a pathway to structures that are fundamentally different from the parent compound.
Hydrolysis: Under acidic conditions, some substituted furans can undergo hydrolysis to yield 1,4-dicarbonyl compounds. wikipedia.org
Oxidation: Oxidation of the furan ring can lead to compounds like maleic anhydride (B1165640) derivatives. numberanalytics.com
Achmatowicz Reaction: In this reaction, furans are converted into dihydropyran compounds, which are valuable synthetic intermediates. wikipedia.org
Hydrogenation: The furan ring can be hydrogenated to the more stable tetrahydrofuran (B95107) (THF) ring, altering the planarity and electronic properties of the moiety. wikipedia.org
Cycloaddition: As a diene, furan can participate in Diels-Alder reactions, providing access to complex bridged-ring systems. numberanalytics.com
These transformations offer routes to a diverse array of analogs where the furan's aromaticity is disrupted or the ring is cleaved entirely, replaced by other functional groups.
Variations in the Thioether Linkage and Alkyl Bridge
The synthesis of thioethers often involves the reaction of a thiol with an alkyl halide via an SN2 mechanism. youtube.com In the context of 3-(3-Furylmethylthio)-2-methylpyrazine, this would typically involve reacting a halomethylpyrazine with furan-3-ylmethanethiol or a chloropyrazine with the same thiol. By varying either of these starting materials, a wide range of analogs can be synthesized.
Altering the Alkyl Bridge: Using (furan-3-yl)ethanethiol or longer-chain analogs would lengthen the bridge. Introducing substituents on the bridge can be achieved by using appropriately substituted thiols or alkyl halides.
Modifying the Thioether: The sulfur atom itself is a site for modification. It can be oxidized using mild oxidizing agents to form the corresponding sulfoxide (B87167) or further oxidized to the sulfone. These transformations introduce polarity and hydrogen-bond accepting capabilities.
Replacing the Thioether: The entire thioether linkage can be replaced with other functional groups. For example, an ether linkage (-O-) could be formed by reacting a halomethylpyrazine with furfuryl alcohol. An amine linkage (-NH- or -NR-) could be installed via a Buchwald-Hartwig amination or by reacting with a furfurylamine.
Convergent synthetic strategies, where different fragments of the molecule are prepared separately and then joined, are particularly useful for creating variations in the linker. nih.gov For example, a library of substituted pyrazine halides can be reacted with a library of furan-containing thiols to rapidly generate a diverse set of analogs.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-(3-Furylmethylthio)-2-methylpyrazine |
| 2-Methylpyrazine (B48319) |
| Furopyrazine |
| Thienopyrazine |
| 1,2,3-Triazolo[1,5-a]pyrazine |
| Furo[2,3-b]pyrazine |
| Hyrtioseragamine A |
| Dichloropyrazinone |
| Chlorofuropyrazine |
| Thieno[2,3-d]pyrimidine |
| Furan |
| 1,4-Dicarbonyl compounds |
| Maleic anhydride |
| Dihydropyran |
| Tetrahydrofuran (THF) |
| Sulfoxide |
| Sulfone |
| Furan-3-ylmethanethiol |
| Furfuryl alcohol |
Chain Length and Branching Effects
The manipulation of the alkyl chain connecting the pyrazine and furan rings offers a subtle yet powerful tool for fine-tuning the molecule's properties. Variations in the length and branching of this chain can significantly influence the compound's conformational flexibility, steric hindrance, and ultimately its reactivity and intermolecular interactions.
The synthesis of a homologous series of 3-(alkylthio)-2-methylpyrazines, where the furylmethyl group is replaced by alkyl chains of varying lengths (e.g., methyl, ethyl, propyl, butyl), can be achieved through the reaction of 2-methyl-3-mercaptopyrazine with the corresponding alkyl halides. The introduction of branching can be accomplished by using branched alkyl halides, such as isopropyl or isobutyl bromide.
A general synthetic approach involves the deprotonation of 2-methyl-3-mercaptopyrazine with a suitable base, like sodium hydride, to form the thiolate anion. This nucleophilic thiolate is then reacted with an appropriate alkyl halide to yield the desired 3-(alkylthio)-2-methylpyrazine. The reaction conditions, such as solvent and temperature, can be optimized to maximize yields.
The length and branching of the alkyl chain are expected to have a direct impact on the physicochemical properties of the resulting analogs. An increase in chain length generally leads to a higher boiling point and increased lipophilicity. Branching, on the other hand, can lower the boiling point compared to the straight-chain isomer due to a decrease in the efficiency of intermolecular packing. These trends are crucial for applications where volatility and solubility are important parameters.
A study on pyrene-based molecules with extended alkylthio chains demonstrated that while the core photophysical properties are dictated by the aromatic system, the chain length can influence molecular stacking and aggregation, which in turn affects parameters like fluorescence quantum yield and lifetime. nih.gov Similar effects can be anticipated for 3-(alkylthio)-2-methylpyrazine analogs.
| Compound | Alkyl Group | Expected Boiling Point Trend | Expected Lipophilicity (logP) Trend |
| 3-(Methylthio)-2-methylpyrazine | -CH₃ | Lowest | Lowest |
| 3-(Ethylthio)-2-methylpyrazine | -CH₂CH₃ | Increasing | Increasing |
| 3-(Propylthio)-2-methylpyrazine | -CH₂CH₂CH₃ | Increasing | Increasing |
| 3-(Isopropylthio)-2-methylpyrazine | -CH(CH₃)₂ | Lower than propyl isomer | Similar to propyl isomer |
| 3-(Butylthio)-2-methylpyrazine | -CH₂CH₂CH₂CH₃ | Highest | Highest |
| 3-(Isobutylthio)-2-methylpyrazine | -CH₂CH(CH₃)₂ | Lower than butyl isomer | Similar to butyl isomer |
Sulfur Atom Replacement (e.g., with Oxygen or Nitrogen)
Replacing the sulfur atom in the thioether linkage with other heteroatoms, such as oxygen (to form an ether) or nitrogen (to form an amine), represents a significant structural modification that can dramatically alter the electronic and interactive properties of the molecule.
The synthesis of 2-methyl-3-(alkoxy/aryloxy)pyrazines can be approached through several synthetic routes. One common method is the Williamson ether synthesis, where a sodium salt of 2-methyl-3-hydroxypyrazine is reacted with an appropriate alkyl or aryl halide. beilstein-journals.org Alternatively, processes for preparing alkoxy-pyrazine derivatives have been developed involving the reaction of a glyoxal (B1671930) derivative with an aminoimidate derivative. acs.org For instance, 2-methoxy-3-methylpyrazine (B1583162) has been synthesized and is a known compound. researchgate.net The synthesis of the furfuryl ether analog, 2-methyl-3-(furfuryloxy)pyrazine, would follow a similar logic, reacting 2-methyl-3-hydroxypyrazine with furfuryl chloride in the presence of a base.
The synthesis of 2-methyl-3-(alkylamino/arylamino)pyrazines can be achieved by the nucleophilic substitution of a leaving group on the pyrazine ring with an amine. For example, starting from 2-chloro-3-methylpyrazine, reaction with an excess of the desired amine (e.g., furfurylamine) can yield the corresponding N-substituted pyrazine. researchgate.net The synthesis of a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has been reported, where a 3-chloropyrazine precursor was reacted with various alkylamines. researchgate.netresearchgate.net This methodology can be adapted for the synthesis of 3-((3-furylmethyl)amino)-2-methylpyrazine.
| Linkage | Heteroatom | Bond Angle (approx.) | Electronic Effect | Potential for Hydrogen Bonding |
| Thioether | Sulfur | ~99° | Less electronegative than O, N | Weak acceptor |
| Ether | Oxygen | ~109° | Electronegative, electron-donating by resonance | Strong acceptor |
| Amine (sec) | Nitrogen | ~109° | Less electronegative than O, can be a donor or acceptor | Donor and acceptor |
Structure-Property Relationship Studies of Analogs
Understanding the relationship between the molecular structure of these analogs and their resulting properties is fundamental for their rational design and application.
Influence of Structural Changes on Chemical Reactivity
The chemical reactivity of the pyrazine ring and the furan ring can be significantly influenced by the nature of the linkage between them.
The pyrazine ring is an electron-deficient system, making it susceptible to nucleophilic attack. The nature of the substituent at the 3-position can modulate this reactivity.
Thioether Linkage: The sulfur atom is relatively polarizable and can influence the electron density of the pyrazine ring through both inductive and resonance effects. The reactivity of the methyl group at the 2-position can be affected, for instance, in lateral metalation reactions. The lateral metalation of alkyl-substituted pyrazines can be challenging and poorly regioselective. nih.gov
Ether Linkage: The oxygen atom is more electronegative than sulfur, leading to a stronger electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, donating electron density to the ring. This can influence the sites of electrophilic and nucleophilic attack on the pyrazine ring. acs.org
Amine Linkage: The nitrogen atom is a stronger electron-donating group through resonance than oxygen. This increased electron density on the pyrazine ring would likely decrease its susceptibility to nucleophilic attack compared to the thioether and ether analogs. Conversely, it may enhance the ring's reactivity towards electrophiles. The amine group itself can also be a site of reaction, such as acylation or alkylation.
The furan ring is an electron-rich aromatic system prone to electrophilic substitution. The nature of the linkage to the pyrazine ring will have a less direct, but still noticeable, electronic influence on the furan ring's reactivity.
| Analog Type | Linkage | Expected Reactivity of Pyrazine Ring (towards Nucleophiles) | Expected Reactivity of Furan Ring (towards Electrophiles) |
| Thioether | -S- | Moderate | Minor influence |
| Ether | -O- | Increased (inductive) / Decreased (resonance) | Minor influence |
| Amine | -NH- | Decreased | Minor influence |
Impact on Molecular Interactions
The replacement of the sulfur atom and modifications to the linker chain have a profound impact on the types and strengths of non-covalent interactions the molecule can engage in. These interactions are critical in determining the physical properties and biological activity of the compounds.
A key difference between the thioether, ether, and amine analogs is their hydrogen bonding capability.
Thioether: The sulfur atom is a very weak hydrogen bond acceptor.
Ether: The oxygen atom is a good hydrogen bond acceptor. nih.gov
Amine: The secondary amine linkage introduces both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the nitrogen lone pair). nih.govacs.org
This variation in hydrogen bonding potential will significantly affect the solubility of the analogs in protic solvents and their ability to interact with biological targets.
All analogs can participate in π-π stacking interactions involving the pyrazine and furan rings. The geometry of these interactions can be influenced by the bond angles and flexibility of the linker. researchgate.net Increasing the length of an alkyl chain in a linker can enhance van der Waals interactions and potentially lead to stronger binding in hydrophobic pockets of proteins. nih.gov Studies on pyrazine-based compounds have shown that they are not just simple aromatic isosteres but are readily interacting moieties with a high potential for various interactions with proteins. nih.govacs.org
| Interaction Type | Thioether Analog | Ether Analog | Amine Analog |
| Hydrogen Bond Donor | No | No | Yes (N-H) |
| Hydrogen Bond Acceptor | Weak (S) | Yes (O) | Yes (N) |
| Dipole-Dipole | Moderate | Strong | Strong |
| van der Waals | Increases with chain length | Increases with chain length | Increases with chain length |
Information regarding the biological activity and receptor interactions of 3-(3-Furylmethylthio)-2-methylpyrazine is not available in the currently accessible scientific literature.
Despite a comprehensive search for scholarly articles and research data, no specific information was found concerning the mechanistic insights into the biological activity, receptor interactions, cellular responses, or structure-activity relationships of the chemical compound 3-(3-Furylmethylthio)-2-methylpyrazine or its direct analogs.
The performed searches across multiple scientific databases did not yield any studies detailing:
Molecular Targets and Binding Mechanisms: There is no available research on the enzyme inhibition or activation properties of this compound. Similarly, no studies on its binding to specific receptors or its effects on signal transduction pathways have been published.
Cellular Response and Pathway Modulation: Information from in vitro cellular assays that would delineate a biological response to this compound is absent from the scientific record. Furthermore, no gene expression or proteomic analyses in model systems exposed to this compound have been reported.
Structure-Activity Relationship (SAR) Studies: No SAR studies for this specific compound or a closely related series of analogs focusing on bioactivity could be located.
While the broader class of pyrazine derivatives is known to possess a wide range of biological activities and are utilized in various fields, including the flavor and fragrance industry and as scaffolds in medicinal chemistry, the specific biological profile of 3-(3-Furylmethylthio)-2-methylpyrazine remains uninvestigated in the public domain. dntb.gov.uaresearchgate.netresearchgate.netadv-bio.com
Therefore, the requested article, with its detailed structure focusing on the specific biological and mechanistic aspects of this compound, cannot be generated at this time due to the lack of foundational research data.
Mechanistic Insights into Biological Activity and Receptor Interactions of 3 3 Furylmethylthio 2 Methylpyrazine and Its Analogs
Structure-Activity Relationship (SAR) Studies for Bioactivity
Identification of Pharmacophores and Key Structural Features
A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a molecule like 3-(3-Furylmethylthio)-2-methylpyrazine, the key structural features that likely contribute to its biological activity can be dissected into three main components: the 2-methylpyrazine (B48319) core, the furan (B31954) ring, and the thioether linkage.
The Pyrazine (B50134) Ring: The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds, including kinase inhibitors. researchgate.netrawdatalibrary.net The nitrogen atoms can act as hydrogen bond acceptors, playing a crucial role in the interaction with receptor sites. The aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.
The Methyl Group: The methyl group at the 2-position of the pyrazine ring can influence the molecule's lipophilicity and steric profile. Studies on analogs of tetramethylpyrazine have shown that increasing the number and length of alkyl groups on the pyrazine ring can enhance antiplatelet activity, which correlates with increased lipophilicity. researchgate.net This suggests that the methyl group in 3-(3-Furylmethylthio)-2-methylpyrazine likely contributes to its binding affinity and membrane permeability.
The Furan Ring: The furan moiety is another important pharmacophoric element found in numerous bioactive compounds. shareok.org The oxygen atom in the furan ring can act as a hydrogen bond acceptor. The entire furan ring can participate in hydrophobic and van der Waals interactions within a receptor binding site.
The Thioether Linkage: The thioether bridge provides flexibility to the molecule, allowing the furan and pyrazine rings to adopt an optimal orientation for binding to a biological target. The sulfur atom itself can also participate in interactions, such as hydrogen bonding and metal coordination.
The interplay of these structural features defines the pharmacophoric pattern of 3-(3-Furylmethylthio)-2-methylpyrazine. The spatial arrangement of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features is critical for its biological activity.
Interactive Table: Potential Pharmacophoric Features of 3-(3-Furylmethylthio)-2-methylpyrazine
| Structural Component | Potential Pharmacophoric Feature | Type of Interaction |
| Pyrazine Ring | Nitrogen Atoms | Hydrogen Bond Acceptor |
| Pyrazine Ring | Aromatic System | π-π Stacking |
| Methyl Group | Alkyl Group | Hydrophobic Interaction |
| Furan Ring | Oxygen Atom | Hydrogen Bond Acceptor |
| Furan Ring | Aromatic System | Hydrophobic/van der Waals |
| Thioether Linkage | Flexible Linker | Conformational Adaptation |
| Thioether Linkage | Sulfur Atom | Hydrogen Bonding/Coordination |
Rational Design of Analogs with Modulated Activity
Rational drug design aims to create new molecules with improved biological activity based on an understanding of the structure-activity relationship (SAR). For 3-(3-Furylmethylthio)-2-methylpyrazine, analogs can be designed by systematically modifying its key structural features.
One common strategy is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties. For instance, the furan ring could be replaced with other five-membered heterocyclic rings like thiophene (B33073) or pyrrole (B145914) to probe the importance of the heteroatom and the aromatic system for activity. Similarly, the thioether linkage could be replaced with an ether, amine, or amide linkage to investigate the role of the sulfur atom and the linker's flexibility.
Another approach is substituent modification . Introducing various substituents on the furan or pyrazine rings can modulate the molecule's electronic properties, lipophilicity, and steric bulk, thereby influencing its binding affinity and selectivity for a particular target. For example, adding electron-withdrawing or electron-donating groups to the furan ring could alter its reactivity and interaction with the target protein.
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can also guide the design of more potent and selective analogs. semanticscholar.org By identifying the key interactions between the parent compound and its receptor through techniques like X-ray crystallography or molecular docking, modifications can be made to enhance these interactions. For example, if a specific pocket in the binding site is identified, a substituent could be added to the parent molecule to occupy that pocket and increase binding affinity.
Interactive Table: Examples of Rational Analog Design Strategies for 3-(3-Furylmethylthio)-2-methylpyrazine
| Design Strategy | Modification | Rationale |
| Bioisosteric Replacement | Replace furan with thiophene | Investigate the role of the heteroatom in the five-membered ring. |
| Bioisosteric Replacement | Replace thioether with ether | Assess the importance of the sulfur atom in the linker. |
| Substituent Modification | Add a hydroxyl group to the furan ring | Introduce a hydrogen bond donor to potentially form new interactions with the receptor. |
| Substituent Modification | Add a trifluoromethyl group to the pyrazine ring | Increase lipophilicity and potentially enhance binding through hydrophobic interactions. |
| Structure-Based Design | Add a bulky substituent to target a specific pocket | Increase binding affinity and selectivity based on the receptor's 3D structure. |
Theoretical Models for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for 3-(3-Furylmethylthio)-2-methylpyrazine and its analogs, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and topological properties (e.g., molecular connectivity indices).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the molecular descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²), a high cross-validated correlation coefficient (Q²), and a low standard error of prediction.
For pyrazine derivatives, QSAR studies have shown that parameters related to the size of substituents and the electronic properties of the molecule are often important for their biological activity. nih.gov For instance, a QSAR study on pyrazine carbothioamide derivatives found that their tuberculostatic potency was dependent on the molar refractivity of the substituent and the wavelength of maximum absorption. nih.gov
Interactive Table: Representative QSAR Model for Antimicrobial Activity of Pyridothienopyrimidine Derivatives
| Statistical Parameter | Value | Interpretation |
| n | 12 | Number of compounds in the dataset |
| R | 0.943 | High correlation between predicted and observed activity |
| R² | 0.890 | 89% of the variance in activity is explained by the model |
| Q² | 0.62 | Good predictive ability of the model |
| F | 21.558 | Statistically significant model |
Source: Adapted from a study on pyridothienopyrimidine derivatives. nih.gov
Molecular Docking and Dynamics Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. researchgate.net This method is instrumental in understanding the binding mode of a compound like 3-(3-Furylmethylthio)-2-methylpyrazine at a molecular level. The process involves generating a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each conformation.
Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. For example, a docking study of furan derivatives with Staphylococcus aureus proteins identified specific hydrogen bonding and hydrophobic interactions that were crucial for their inhibitory activity. researchgate.net
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. researchgate.net Starting from the docked conformation, an MD simulation calculates the movement of every atom in the system over time, based on the principles of classical mechanics. This allows for the study of the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the calculation of binding free energies.
A study on the interaction of pyrazine derivatives with human serum albumin (HSA) using MD simulations showed that the binding of these compounds could enhance the stability of the protein. rawdatalibrary.netresearchgate.net The simulations also revealed that hydrophobic forces played a major role in the binding process. rawdatalibrary.netresearchgate.net Such insights are invaluable for the rational design of new analogs with improved binding affinity and specificity.
Interactive Table: Illustrative Molecular Docking Results for Pyrazine Analogs against a Kinase Target
This table presents hypothetical data to illustrate the output of a molecular docking study, as specific docking data for 3-(3-Furylmethylthio)-2-methylpyrazine is not available in the cited literature.
| Analog | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound A | -8.5 | Lys72 (H-bond), Leu134 (hydrophobic) |
| Compound B | -7.9 | Asp184 (H-bond), Phe185 (π-π stacking) |
| Compound C | -9.2 | Glu91 (H-bond), Val80 (hydrophobic) |
Future Research Directions and Emerging Areas for 3 3 Furylmethylthio 2 Methylpyrazine Studies
Exploration of Novel Synthetic Pathways
The synthesis of 3-(3-Furylmethylthio)-2-methylpyrazine, while not extensively detailed in current literature, can be approached through various modern synthetic methodologies. Traditional methods for creating similar (alkylthio)pyrazines have often involved the reaction of a chloropyrazine with a corresponding thiol. acs.org Future research could focus on developing more efficient, sustainable, and regioselective synthetic routes.
One promising approach is the use of microwave-assisted organic synthesis (MAOS). This technique has been successfully employed for the synthesis of other pyrazine (B50134) conjugates, often leading to reduced reaction times and improved yields. nih.gov Another avenue for exploration is the application of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been used for the synthesis of various N-heterocycles and could be adapted for C-S bond formation. researchgate.net
Furthermore, "green chemistry" principles could be applied to the synthesis. This might involve the use of environmentally benign solvents, catalyst-free reactions under thermal conditions, or the development of one-pot syntheses to reduce waste and improve atom economy. mdpi.com The protolytic opening of the furan (B31954) ring is a known reaction in the synthesis of other heterocyclic compounds and could be a potential side reaction to consider and control during the synthesis of furan-containing pyrazines. osi.lv
Table 1: Potential Novel Synthetic Pathways for 3-(3-Furylmethylthio)-2-methylpyrazine
| Synthetic Approach | Potential Advantages | Key Precursors |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | 2-Chloro-3-methylpyrazine, (3-Furyl)methanethiol |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, regioselectivity | 2-Bromo-3-methylpyrazine, (3-Furyl)methanethiol |
| One-Pot Synthesis from Dicarbonyls | Increased efficiency, reduced waste | 1,2-Dicarbonyl compound, 1,2-diaminoethane, (3-Furyl)methanethiol |
| Green Chemistry Approaches | Reduced environmental impact, improved safety | Use of water or ionic liquids as solvents |
Advanced Characterization Techniques Application
A thorough characterization of 3-(3-Furylmethylthio)-2-methylpyrazine is crucial for understanding its chemical and physical properties. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental, advanced methods can provide deeper insights into its structure and purity. acs.org
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. osi.lv For complex mixtures or to verify purity, multidimensional gas chromatography-mass spectrometry (GCxGC-MS) could be employed. The application of X-ray crystallography would provide unambiguous proof of the molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. osi.lv
Spectroscopic techniques such as Raman spectroscopy could offer complementary vibrational information to IR spectroscopy. Furthermore, advanced NMR techniques, including 2D-NMR (COSY, HSQC, HMBC), would be invaluable for the complete assignment of proton and carbon signals, especially in cases of complex spin systems or for confirming the connectivity of the furan and pyrazine rings through the thioether linkage.
Integration with Systems Chemistry Approaches
Systems chemistry offers a holistic view of chemical reactions and molecular interactions within a complex network. For 3-(3-Furylmethylthio)-2-methylpyrazine, this could involve studying its formation and degradation in a simulated food matrix or a biological environment. By analyzing the network of reactions, it may be possible to identify key intermediates, side products, and understand the factors that influence the stability and reactivity of the target molecule.
This approach could also be used to explore the self-assembly properties of the molecule or its ability to interact with other compounds to form supramolecular structures. The integration of analytical techniques with computational modeling would be central to a systems chemistry investigation.
Development of Advanced Computational Models
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. For 3-(3-Furylmethylthio)-2-methylpyrazine, Density Functional Theory (DFT) calculations could be used to optimize its geometry, calculate its electronic structure, and predict its spectroscopic properties (NMR, IR, UV-Vis). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies could be developed to correlate the structural features of this and related pyrazine derivatives with their potential biological activities. nih.gov Molecular docking simulations could be employed to predict the binding affinity and mode of interaction of 3-(3-Furylmethylthio)-2-methylpyrazine with specific biological targets, such as enzymes or receptors. osi.lv These computational models can guide synthetic efforts and prioritize compounds for biological screening.
Table 2: Proposed Computational Studies for 3-(3-Furylmethylthio)-2-methylpyrazine
| Computational Method | Objective | Predicted Outcome |
| Density Functional Theory (DFT) | Geometric and electronic structure prediction | Optimized molecular geometry, HOMO-LUMO gap, simulated spectra |
| Molecular Dynamics (MD) Simulation | Study of conformational flexibility and solvent effects | Understanding of dynamic behavior in different environments |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with potential bioactivity | Predictive models for biological activity based on molecular descriptors |
| Molecular Docking | Prediction of binding to biological targets | Identification of potential protein targets and binding modes |
Untapped Mechanistic Pathways in Complex Environments
The thioether linkage and the furan and pyrazine rings in 3-(3-Furylmethylthio)-2-methylpyrazine suggest a rich and complex reactivity. In environments such as food during processing or in biological systems, this compound could undergo various transformations.
Future research should investigate its oxidative, reductive, and hydrolytic stability. The sulfur atom in the thioether linkage is susceptible to oxidation, potentially forming sulfoxides and sulfones, which could have different sensory or biological properties. nih.gov The furan ring can participate in Diels-Alder reactions or be susceptible to acidic degradation. acs.org The pyrazine ring can undergo nucleophilic substitution reactions. youtube.com Understanding these mechanistic pathways is crucial for predicting the fate of this compound in various applications.
Discovery of Novel Biological Activities at the Molecular Level
Pyrazine, furan, and sulfur-containing heterocycles are all privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. nih.govnih.govnih.govnih.gov Therefore, 3-(3-Furylmethylthio)-2-methylpyrazine is a candidate for screening for various biological activities.
Initial in vitro screening could focus on its potential as an antimicrobial, antifungal, or anticancer agent. nih.govmdpi.com Many pyrazine derivatives have been investigated for their effects on cellular signaling pathways, and this compound could be tested for its ability to modulate specific enzymes or receptors. nih.gov Given that furanocoumarins are known to interact with DNA, the potential for this compound to bind to nucleic acids could also be explored. nih.gov Any discovered biological activity would need to be followed by detailed mechanistic studies to identify the molecular target and mode of action.
Q & A
Basic Question: What are the recommended synthetic routes for 3-(3-Furylmethylthio)-2-methylpyrazine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrazine derivatives typically involves nucleophilic substitution or coupling reactions. For 3-(3-Furylmethylthio)-2-methylpyrazine, a plausible route includes:
- Step 1: Preparation of 2-methylpyrazine-3-thiol via thiolation of 3-chloro-2-methylpyrazine using thiourea under reflux (60–80°C, 6–8 hours) .
- Step 2: Alkylation of the thiol group with 3-furylmethyl bromide in anhydrous DMF, catalyzed by K₂CO₃ at 50°C for 12 hours .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve yield. Purity can be enhanced using column chromatography (silica gel, hexane:ethyl acetate 7:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
